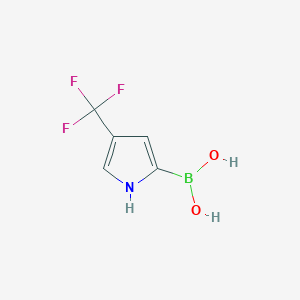
4-Thiazolidinone, 2-(3-chlorophenyl)-3-(1,3,4-thiadiazol-2-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chlorophenyl)-3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring fused with a thiadiazole ring and a chlorophenyl group. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, which then undergoes cyclization with chloroacetic acid to yield the desired thiazolidinone derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can produce various substituted derivatives.
科学研究应用
Chemistry
In chemistry, 2-(3-Chlorophenyl)-3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, this compound is investigated for its antimicrobial and antifungal properties. It may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antibiotics.
Medicine
In medicine, research focuses on its potential anticancer properties. The compound may interfere with cancer cell proliferation and induce apoptosis, making it a subject of interest for cancer therapy.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to microbial growth.
作用机制
The mechanism of action of 2-(3-Chlorophenyl)-3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes essential for bacterial cell wall synthesis, leading to cell death. In cancer cells, it may interfere with signaling pathways that regulate cell growth and survival.
相似化合物的比较
Similar Compounds
- 2-(3-Chlorophenyl)-3-(1,3,4-thiadiazol-2-yl)thiazolidine
- 2-(3-Chlorophenyl)-3-(1,3,4-thiadiazol-2-yl)thiazole
Uniqueness
Compared to similar compounds, 2-(3-Chlorophenyl)-3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-one may exhibit unique biological activities due to the presence of the thiazolidinone ring. This structural feature can influence its interaction with biological targets and its overall pharmacological profile.
属性
CAS 编号 |
106145-93-1 |
|---|---|
分子式 |
C11H8ClN3OS2 |
分子量 |
297.8 g/mol |
IUPAC 名称 |
2-(3-chlorophenyl)-3-(1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H8ClN3OS2/c12-8-3-1-2-7(4-8)10-15(9(16)5-17-10)11-14-13-6-18-11/h1-4,6,10H,5H2 |
InChI 键 |
HNMBDAKPQMCDCN-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)N(C(S1)C2=CC(=CC=C2)Cl)C3=NN=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


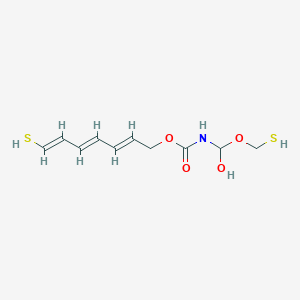
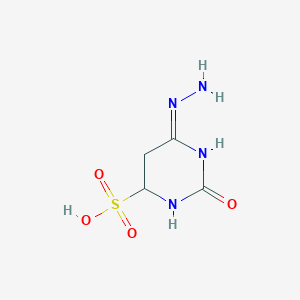
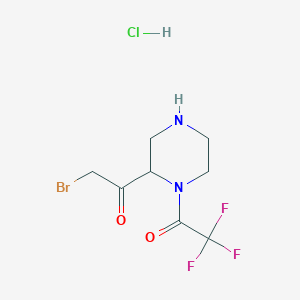

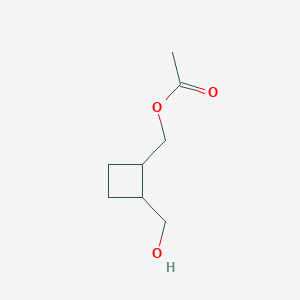
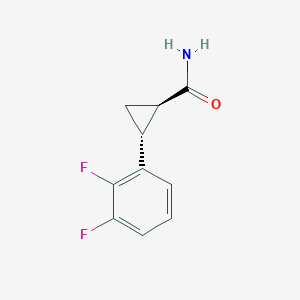

![2-(4-Methoxyphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B12927847.png)
![2-Chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12927853.png)
![3-(2,6-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12927858.png)
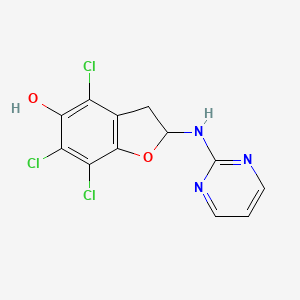
![4-Chloro-7H-imidazo[4,5-c]pyridazine](/img/structure/B12927872.png)
